2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide
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Overview
Description
This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Synthesis of Antiasthma Agents
Research indicates the synthesis of triazolopyrimidines as potential antiasthma agents, showcasing the utility of related compounds in mediator release inhibition. These compounds are synthesized through a series of chemical reactions, including cyclization and hydrazinolysis, leading to the identification of compounds with promising pharmacological activities for further study (Medwid et al., 1990).
Antimicrobial Applications
Derivatives based on the core structure of "2-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-oxoacetamide" have shown promise as antimicrobial agents. A study synthesized new thiazole and pyrazole derivatives and evaluated them as antimicrobial agents, with some exhibiting promising activities (Gouda et al., 2010).
Development of Bifunctional Chelators
The structure's modification has been investigated for creating bifunctional chelators for technetium, useful in radiolabeling for diagnostic purposes. This research aimed to develop efficient capture mechanisms for technetium at low concentrations, highlighting the compound's potential in medical imaging and diagnostics (Meszaros et al., 2011).
Synthesis of Novel Pyridine Derivatives
Another application involves the synthesis of novel pyridine derivatives with potential antifungal activity. The study utilized microwave irradiation for the synthesis process, indicating the compound's versatility in creating derivatives with potential biological activities (Yang et al., 2015).
Antioxidant and Antitumor Evaluation
Compounds synthesized from derivatives have been evaluated for their antioxidant and antitumor activities. This research highlights the potential therapeutic applications of these compounds in treating various diseases by inhibiting tumor growth and protecting against oxidative stress (Hamama et al., 2013).
Future Directions
Properties
IUPAC Name |
2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N4O2/c9-4-1-3(8(10,11)12)2-14-6(4)15-16-7(18)5(13)17/h1-2H,(H2,13,17)(H,14,15)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPVOACLMHUXMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NNC(=O)C(=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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